2-Ethyl-2,7-diazaspiro[4.4]nonane 2-Ethyl-2,7-diazaspiro[4.4]nonane
Brand Name: Vulcanchem
CAS No.: 763883-32-5
VCID: VC7860571
InChI: InChI=1S/C9H18N2/c1-2-11-6-4-9(8-11)3-5-10-7-9/h10H,2-8H2,1H3
SMILES: CCN1CCC2(C1)CCNC2
Molecular Formula: C9H18N2
Molecular Weight: 154.25 g/mol

2-Ethyl-2,7-diazaspiro[4.4]nonane

CAS No.: 763883-32-5

Cat. No.: VC7860571

Molecular Formula: C9H18N2

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-2,7-diazaspiro[4.4]nonane - 763883-32-5

Specification

CAS No. 763883-32-5
Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
IUPAC Name 2-ethyl-2,7-diazaspiro[4.4]nonane
Standard InChI InChI=1S/C9H18N2/c1-2-11-6-4-9(8-11)3-5-10-7-9/h10H,2-8H2,1H3
Standard InChI Key CIMLWLBBMAKGIU-UHFFFAOYSA-N
SMILES CCN1CCC2(C1)CCNC2
Canonical SMILES CCN1CCC2(C1)CCNC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

  • Molecular Formula: C₉H₁₈N₂

  • Molecular Weight: 154.25 g/mol

  • SMILES: CCN1CCC2(C1)CCNC2

  • InChIKey: CIMLWLBBMAKGIU-UHFFFAOYSA-N .

Salt Forms

The dihydrochloride salt (CAS: 91188-35-1) is a common derivative with the formula C₉H₂₀Cl₂N₂, often used to enhance solubility and stability in pharmacological studies .

Synthesis and Derivatives

Key Synthetic Routes

  • Spirocyclization Strategies:

    • Base-catalyzed cyclization of ethylenediamine derivatives with ketones or aldehydes under reflux conditions .

    • Asymmetric Michael addition of azomethine ylides to nitroalkenes, enabling diastereodivergent synthesis (up to 99:1 dr) .

  • Derivatization:

    • Introduction of hydrophobic groups (e.g., benzyl, tert-butyl) at the nitrogen atoms modulates binding affinity for SRs .

    • Reduction of intermediates (e.g., NaBH₄) yields chiral 1,7-diazaspiro[4.4]nonane derivatives .

Representative Derivatives

CompoundR₁R₂Kᵢ S1R (nM)Kᵢ S2R (nM)Selectivity (S1R/S2R)
9d (AD258)EthylPhenyl3.52.61.3
16aClCl4.2110.4
15eHCO79990.8
Data from , highlighting mixed SR affinity for analgesic applications.

Pharmacological Relevance

Sigma Receptor Binding

  • Mechanism: The spirocyclic framework interacts with hydrophobic pockets of SRs, with the ethyl group enhancing lipophilicity and blood-brain barrier penetration .

  • Key Findings:

    • AD258 exhibits high dual affinity (S1R: 3.5 nM; S2R: 2.6 nM) and negligible cytotoxicity (IC₅₀ > 100 µM) .

    • In vivo studies demonstrate efficacy in capsaicin-induced allodynia models at low doses (0.6–1.25 mg/kg) .

Comparative Analysis with Analogues

Feature2-Ethyl-2,7-diazaspiro[4.4]nonane1,7-Diazaspiro[4.4]nonane2-Benzyl Derivatives
SR AffinityDual (S1R/S2R)S1R-selectiveVariable
Synthetic ComplexityModerateHighLow
BioavailabilityHigh (logP: 2.56)ModerateLow
Data synthesized from .

Physical and Chemical Properties

PropertyValueSource
Purity95% (commercial samples)
Storage Conditions2–8°C, inert atmosphere
Physical StateLiquid
LogP2.56
Boiling/Melting PtNot reported
SupplierPurityPrice (100 mg)
Angene International95%$222
BLD Pharmatech95%$208
AA Blocks95%$499
Data from , reflecting 2025 pricing.

Applications

  • Pharmaceuticals: Lead compound for neuropathic pain and CNS disorders .

  • Chemical Biology: Scaffold for probing SR-mediated signaling pathways .

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